molecular formula C13H17N5O B14531579 N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide CAS No. 62400-20-8

N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide

Cat. No.: B14531579
CAS No.: 62400-20-8
M. Wt: 259.31 g/mol
InChI Key: ADVYDHVAXPSCOD-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide is a chemical compound that belongs to the class of amides It features a benzyl group attached to a nitrogen atom, which is further connected to a tetrazole ring and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide typically involves the reaction of benzylamine with 2-methyl-2H-tetrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-methyl-beta-alanine: Similar structure but lacks the tetrazole ring.

    N-Benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide: Contains a hydrazinecarbothioamide group instead of the tetrazole ring.

    2-Fluoroisobutyrfentanyl: A fentanyl analogue with a different pharmacological profile.

Uniqueness

N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

CAS No.

62400-20-8

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

N-benzyl-2-methyl-N-(2-methyltetrazol-5-yl)propanamide

InChI

InChI=1S/C13H17N5O/c1-10(2)12(19)18(13-14-16-17(3)15-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

ADVYDHVAXPSCOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)C2=NN(N=N2)C

Origin of Product

United States

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